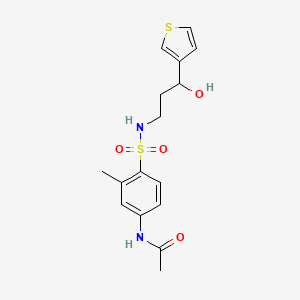
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide, also known as THPPSA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. THPPSA is a sulfonamide derivative that has been synthesized through a multi-step process.
科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, have shown promising antibacterial and antifungal activities (E. Darwish et al., 2014).
Chemoselective Acetylation
A study explored the chemoselective monoacetylation of 2-aminophenol to an intermediate crucial for the synthesis of antimalarial drugs, employing immobilized lipase as the catalyst. This research highlights an approach to synthesizing biologically relevant compounds (Deepali B Magadum & G. Yadav, 2018).
Sulfamoylation Techniques
An efficient method for the sulfamoylation of a hydroxyl group has been developed, offering a pathway to obtain sulfamates with high yield. This advancement in chemical synthesis techniques is relevant for creating compounds with potential pharmacological activities (M. Okada et al., 2000).
Antioxidant Activity
Research on Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide has shown significant antioxidant activity. This study underscores the potential of such compounds in developing therapeutic agents with antioxidant properties (K. Chkirate et al., 2019).
Bioactive Compound Synthesis
The synthesis and characterization of new azo complexes from N-(4-hydroxyphenyl)acetamide have been explored, with a focus on their antimicrobial activity. This research contributes to the development of compounds with potential use in fighting microbial infections (T. Fahad, 2017).
特性
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-9-14(18-12(2)19)3-4-16(11)24(21,22)17-7-5-15(20)13-6-8-23-10-13/h3-4,6,8-10,15,17,20H,5,7H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCZNNVCZNBEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

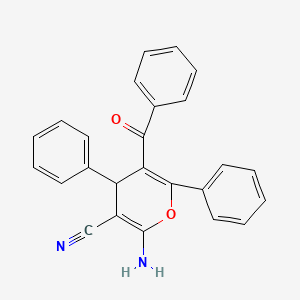
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
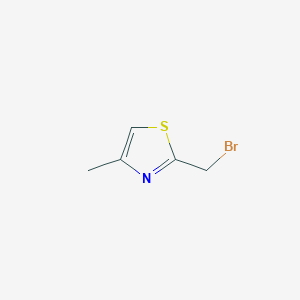
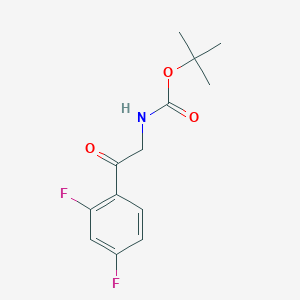

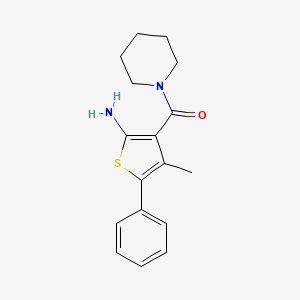
![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)
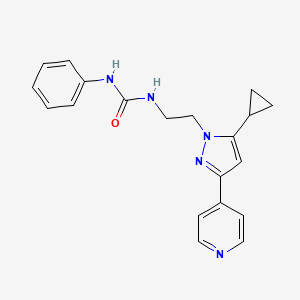
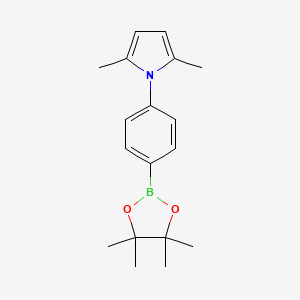
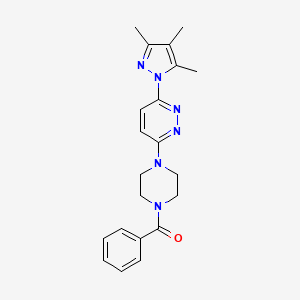
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)
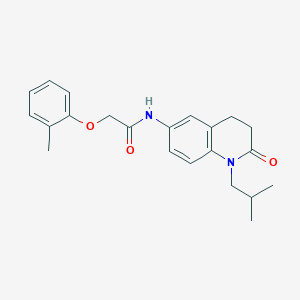
![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)